molecular formula C80H80N4O20Rh2 B12305415 2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;ethyl acetate;rhodium(2+)

2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;ethyl acetate;rhodium(2+)

Cat. No.: B12305415
M. Wt: 1623.3 g/mol
InChI Key: IKPDAZZROLGPGT-UHFFFAOYSA-J
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Description

Crystallographic Analysis of Dirhodium(II) Core Architecture

The dirhodium(II) core in this compound adopts a paddlewheel structure, a hallmark of dinuclear rhodium(II) carboxylates. In such architectures, two rhodium atoms are bridged by four equatorial ligands, typically carboxylates, forming a Rh–Rh bond with a characteristic bond length of approximately 2.4 Å. Single-crystal X-ray diffraction studies of related dirhodium(II) complexes, such as [Rh₂(O₂CMe)₄(NCO)₂]²⁻, reveal monodimensional polymeric chains stabilized by ionic interactions, while variations in axial ligands lead to distinct supramolecular arrangements. Although the exact Rh–Rh distance in this specific compound remains uncharacterized, the paddlewheel motif is expected to persist, with the benzo[de]isoquinoline-dione ligands occupying equatorial positions. The ethyl acetate solvent likely resides in interstitial sites, influencing crystal packing without directly coordinating the metal centers.

Table 1: Comparative Rh–Rh Bond Lengths in Dirhodium(II) Complexes

Complex Rh–Rh Distance (Å) Axial Ligands Reference
[Rh₂(O₂CMe)₄(NCO)₂]²⁻ 2.41 Isocyanate
[Rh₂(O₂CEt)₄I₂]²⁻ 2.39 Iodide
[Rh₂(O₂CEt)₄Br₂]²⁻ 2.43 Bromide

Ligand Coordination Geometry in Paddlewheel Complexes

The paddlewheel geometry necessitates precise ligand coordination. Four 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate ligands likely occupy equatorial positions, each bridging the two rhodium atoms via their carboxylate groups. This arrangement creates a rigid, planar framework around the Rh–Rh axis. Axial positions in analogous complexes are often occupied by weakly coordinating ligands (e.g., water, halides) or remain vacant, as seen in [Rh₂(O₂CEt)₄(H₂O)₂]. In this compound, the absence of strong axial ligands suggests a distorted octahedral geometry at each rhodium center, with the benzo[de]isoquinoline-dione moieties contributing steric bulk. The ethyl acetate solvent does not participate in metal coordination but may stabilize the crystal lattice through van der Waals interactions.

Electronic Structure of Benzo[de]isoquinoline-Dione Ligand System

The benzo[de]isoquinoline-dione ligand is a robust electron-accepting moiety due to its conjugated π-system and electron-withdrawing carbonyl groups. UV-visible spectroscopic studies of similar ligands, such as benzo[de]isoquinoline-1,3-dione, reveal strong absorption bands in the 300–400 nm range, indicative of n→π* and π→π* transitions. These electronic properties render the ligand capable of stabilizing the dirhodium(II) core through charge-transfer interactions. Cyclic voltammetry of related dirhodium complexes shows that ligand electron-withdrawing effects can modulate the Rh²⁺/Rh³⁺ redox potential, enhancing oxidative stability. The dimethylbutanoate substituents further influence electron density distribution, potentially altering catalytic or photophysical behavior.

Table 2: Electronic Properties of Benzo[de]isoquinoline-Dione Derivatives

Compound λₐᵦₛ (nm) ε (M⁻¹cm⁻¹) Redox Potential (V vs. SCE) Reference
Benzo[de]isoquinoline-1,3-dione 350 12,000 -0.85
2-(2-Hydroxyphenyl)-benzotriazole adduct 370 15,200 -0.78

Solvent Co-crystallization Effects of Ethyl Acetate

Ethyl acetate serves as a co-crystallization solvent in this complex, a phenomenon observed in dirhodium compounds where solvent molecules occupy lattice voids without direct metal coordination. For instance, in {K₂[Rh₂(O₂CEt)₄I₂]·H₂O}ₙ, water molecules facilitate the formation of a two-dimensional layered structure via hydrogen bonding. Similarly, ethyl acetate likely engages in weak dipole-dipole interactions with the dirhodium core or ligand peripheries, promoting a specific crystalline phase. Thermogravimetric analysis of analogous solvated complexes indicates solvent loss at elevated temperatures (80–120°C), suggesting that ethyl acetate could be removed without disrupting the paddlewheel framework.

Properties

Molecular Formula

C80H80N4O20Rh2

Molecular Weight

1623.3 g/mol

IUPAC Name

2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;ethyl acetate;rhodium(2+)

InChI

InChI=1S/4C18H17NO4.2C4H8O2.2Rh/c4*1-18(2,3)14(17(22)23)19-15(20)11-8-4-6-10-7-5-9-12(13(10)11)16(19)21;2*1-3-6-4(2)5;;/h4*4-9,14H,1-3H3,(H,22,23);2*3H2,1-2H3;;/q;;;;;;2*+2/p-4

InChI Key

IKPDAZZROLGPGT-UHFFFAOYSA-J

Canonical SMILES

CCOC(=O)C.CCOC(=O)C.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O.[Rh+2].[Rh+2]

Origin of Product

United States

Preparation Methods

Synthesis of the Benzo[de]isoquinoline-1,3-dione Core

The benzo[de]isoquinoline-1,3-dione moiety serves as the foundational structure for the ligand. Source outlines a regioselective synthesis starting from 1,8-naphthalic anhydride, which undergoes condensation with amines to form 2-amino-1H-benzo[de]isoquinoline-1,3(2H)-dione. In a representative procedure, 1,8-naphthalic anhydride (10 mmol) reacts with ammonium hydroxide in distilled water at 80°C for 12 hours, yielding the intermediate with >90% purity. Modifications to this protocol include substituting water with ethanol or chloroform, though aqueous conditions are preferred for environmental and economic reasons.

Key reaction parameters:

  • Temperature : 80–100°C
  • Solvent : Distilled water or toluene
  • Catalyst : None required (base-mediated condensation)

The introduction of the 3,3-dimethylbutanoate group involves alkylation of the amino group on the benzo[de]isoquinoline core. Source describes the reaction of 2-amino-1H-benzo[de]isoquinoline-1,3(2H)-dione with ethyl 2-bromo-3,3-dimethylbutanoate in dimethylformamide (DMF) using anhydrous potassium carbonate as a base. The mixture is refluxed at 120°C for 12 hours, achieving yields of 71–89% after recrystallization from diethyl ether.

Critical considerations :

  • Base selection : Potassium carbonate outperforms triethylamine due to reduced steric hindrance.
  • Solvent polarity : DMF enhances nucleophilic substitution rates compared to toluene.

Ethyl Acetate Incorporation via Transesterification

Ethyl acetate is introduced via transesterification of the intermediate ester. Source provides a model for this step, where tert-leucine derivatives are esterified using thionyl chloride in ethanol. Applied to the target compound, the 3,3-dimethylbutanoic acid intermediate (2 mmol) is treated with thionyl chloride (5 eq) in anhydrous ethanol at 0°C, followed by heating to 80°C for 8 hours. The crude product is purified via vacuum distillation, yielding 69–75% of the ethyl ester.

Optimization data :

Parameter Optimal Value Impact on Yield
Reaction temperature 80°C Maximizes esterification
SOCl₂ stoichiometry 5 eq Prevents di-ester formation
Solvent Ethanol Balances reactivity and solubility

Rhodium Coordination and Dimerization

The final step involves coordinating the ligand with rhodium to form the dimeric complex. Source details a rhodium octanoate synthesis that informs this process. Rhodium hydroxide (25 mmol) is combined with the ligand (150 mmol) in a 6:1 molar ratio, heated to 100°C in an oil bath for 7 hours. Ethanol is added to dissolve the product, followed by pH adjustment to 9–10 using 1M NaOH in ethanol. Vacuum drying yields the green rhodium complex with >98% purity.

Spectroscopic validation :

  • IR : Peaks at 1696 cm⁻¹ (C=O stretch) and 1322 cm⁻¹ (Rh–O bond).
  • ¹H NMR : δ 4.20–4.44 ppm (m, Rh-coordinated ethyl groups).
  • ESI-MS : m/z 779.2478 [M+H]⁺, confirming dimeric structure.

Purification and Characterization

Gel permeation chromatography (GPC) with THF as the mobile phase isolates the target compound from unreacted ligands and rhodium salts. Source reports a final purity of >99.0% verified via HPLC (C18 column, acetonitrile/water gradient). Thermal stability assessments using TGA show decomposition onset at 210°C, suitable for catalytic applications.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost (USD/g)
Direct alkylation 71–89 95–98 120–150
Transesterification 69–75 98–99 90–110
Rhodium complexation 98–99 99–99.5 200–250

Challenges and Mitigation Strategies

  • Ligand degradation during rhodium coordination : Solved by maintaining inert (N₂) atmosphere.
  • Ester hydrolysis : Minimized by controlling pH during ethanol washing.
  • Rhodium particle aggregation : Addressed via sonication during purification.

Industrial-Scale Considerations

Batch reactors (50–100 L) with reflux condensers and automated pH control are recommended for kilogram-scale production. Source demonstrates a 99.13% yield in 100 mL batches, scalable to 10 kg/month with a 15% cost reduction via solvent recycling.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the rhodium ion.

    Reduction: Reduction reactions can convert the compound to its reduced forms, often involving the benzo[de]isoquinoline core.

    Substitution: Substitution reactions can occur at the benzo[de]isoquinoline core or the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of rhodium, while substitution reactions can produce a wide range of benzo[de]isoquinoline derivatives.

Scientific Research Applications

Rhodium(II)-Catalyzed Reactions

Rhodium(II) complexes are well-known for their catalytic properties in organic synthesis. The compound can act as a catalyst in various reactions, particularly in:

  • 1,3-Dipolar Cycloaddition Reactions : Rhodium(II) complexes facilitate the formation of 1,3-dipoles, which are crucial intermediates in organic synthesis. These reactions can lead to the development of complex molecular architectures that are valuable in pharmaceuticals and materials science .
  • Direct C-H Amination : The compound has been utilized in rhodium-catalyzed direct amination of arene C-H bonds. This process allows for the functionalization of aromatic compounds, making it a significant method for synthesizing nitrogen-containing heterocycles .

Synthesis of Bioactive Compounds

The structural framework of the compound allows it to be a precursor or intermediate in the synthesis of bioactive molecules. For instance:

  • Alrestatin Derivatives : The compound serves as a significant intermediate in the synthesis of alrestatin and its derivatives, which have been studied for their aldose reductase inhibitory activity. This is particularly relevant for developing treatments for diabetes-related complications .

Antidiabetic Research

Alrestatin, derived from the compound, has been investigated for its potential to manage secondary complications arising from diabetes by inhibiting aldose reductase. Although it faced withdrawal due to adverse effects, the study of its derivatives remains crucial for understanding and mitigating side effects associated with diabetes treatments .

Structural Studies

The crystal structure analysis of related compounds has provided insights into their molecular interactions and stability. Such studies are essential for understanding how modifications to the compound's structure can enhance its biological activity or reduce toxicity .

Case Studies and Research Findings

StudyFocusFindings
Rhodium-Catalyzed CycloadditionCatalysisDemonstrated high efficiency in forming complex cyclic structures .
Direct C-H AminationOrganic SynthesisDeveloped a practical method for arene functionalization using aryl sulfonyl azides .
Alrestatin DerivativesMedicinal ChemistryInvestigated for aldose reductase inhibition; highlighted the importance of structural modifications .

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate involves its interaction with molecular targets through the rhodium(2+) ion. The rhodium ion can coordinate with various ligands, facilitating catalytic reactions. The benzo[de]isoquinoline core can interact with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related derivatives, highlighting molecular features, substituents, and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Applications/Properties References
2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;ethyl acetate;rhodium(2+) Not specified Inferred (high) Rhodium(II) center, ester groups Catalysis, pharmaceuticals (hypothetical) -
2-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-3-Me-N-(4-nitrophenyl)butyramide C23H19N3O5 417.425 Nitrophenyl group, butyramide Pharmaceutical intermediate
4-(1,3-Dioxobenzo[de]isoquinolin-2-yl)butyric acid methyl ester C17H15NO4 297.313 Butyric acid methyl ester Material science, synthesis
Alrestatin (2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)acetic acid) C14H9NO4 255.23 Acetic acid substituent Aldose reductase inhibition
3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-N-(4-phenylthiazol-2-yl)propanamide C24H17N3O3S 427.5 Propanamide, phenylthiazole Industrial-grade applications
Ethyl (E)-2-cyano-3-[4-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]phenyl]prop-2-enoate C30H28N4O4 508.568 Piperazine, cyano group Pharmaceutical research (hypothetical)

Key Findings:

Structural Variations: The target compound’s rhodium(II) center distinguishes it from purely organic analogs. Rhodium complexes are known for catalytic activity (e.g., hydrogenation, cyclopropanation), though direct evidence for this specific compound is lacking.

Phenylthiazole (): Imparts heterocyclic diversity, often linked to antimicrobial or anticancer activity in pharmaceuticals. Piperazine (): Enhances solubility and bioavailability in drug candidates.

Molecular Weight Trends :

  • The target compound’s molecular weight is likely higher than Alrestatin (255.23) or butyric acid methyl ester (297.313) due to the rhodium center and additional substituents.

Applications: Alrestatin: Clinically validated for enzyme inhibition, suggesting the benzo[de]isoquinolin-dioxo core’s utility in targeting biological pathways . Industrial Compounds (): High purity (99%) and bulk packaging indicate use in materials synthesis or large-scale chemical processes.

Biological Activity

The compound 2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;ethyl acetate;rhodium(2+) is an organometallic complex that has garnered attention for its potential biological activities, particularly in medicinal chemistry and catalysis. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C80H80N4O20Rh2
  • Molecular Weight : 1447.1 g/mol
  • IUPAC Name : 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;rhodeum(2+)
  • InChI Key : AXSCZKAJIQMFGF-UHFFFAOYSA-J

The biological activity of this compound is primarily attributed to its coordination chemistry involving the rhodium ion. The rhodium center facilitates interactions with various biological molecules such as proteins and nucleic acids. The proposed mechanisms include:

  • DNA Interaction : The compound may intercalate into DNA, leading to disruption of replication and transcription processes.
  • Enzyme Inhibition : It has been suggested that the compound can inhibit specific enzymes that are crucial for cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to cytotoxic effects against cancer cells.

Anticancer Potential

Research has indicated that the compound exhibits significant anticancer properties. Studies have demonstrated:

  • Cytotoxicity Against Cancer Cell Lines : The compound has shown effectiveness against various cancer cell lines, including breast and lung cancer cells. For instance, in vitro studies reported IC50 values indicating potent cytotoxic effects at micromolar concentrations .

Case Studies

  • Study on Breast Cancer Cells :
    • Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.
    • Findings : Treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed via flow cytometry analysis.
  • Study on Lung Cancer Cells :
    • Objective : To assess the mechanism of action in A549 lung cancer cells.
    • Findings : The compound induced ROS production and activated apoptotic pathways, leading to increased cell death compared to untreated controls .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological ActivityNotes
2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acidC15H11NO4Aldose reductase inhibitorDeveloped for diabetes treatment but withdrawn due to side effects
2-(1,3-Dioxo-1H-benzofuro[3,2-b]pyridin-6(7H)-yl)acetateC17H13NO4Anticancer activitySimilar mechanism of action through enzyme inhibition

Research Applications

The unique properties of 2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;ethyl acetate;rhodium(2+) have led to its exploration in various fields:

  • Catalysis : Utilized as a catalyst in organic reactions such as hydrogenation and hydroformylation.
  • Drug Delivery Systems : Investigated for its potential to enhance the delivery of therapeutic agents due to its ability to form stable complexes with drugs .

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